molecular formula C9H10ClFO B12075424 1-(2-Chloro-5-fluorophenyl)propan-2-ol

1-(2-Chloro-5-fluorophenyl)propan-2-ol

Cat. No.: B12075424
M. Wt: 188.62 g/mol
InChI Key: NCCQDHNIFWWNNG-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-fluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H10ClFO It is a chiral molecule, meaning it has non-superimposable mirror images

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-5-fluorophenyl)propan-2-ol typically involves the reaction of 2-chloro-5-fluorobenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or platinum. The reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation techniques can also be employed to achieve the desired reduction efficiently .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-5-fluorophenyl)propan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

    Reduction: The compound can be reduced further to form different alcohol derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various alcohol derivatives .

Scientific Research Applications

1-(2-Chloro-5-fluorophenyl)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-fluorophenyl)propan-2-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloro-5-fluorophenyl)propan-1-ol
  • 1-(4-Chloro-2-fluorophenyl)propan-1-ol

Uniqueness

1-(2-Chloro-5-fluorophenyl)propan-2-ol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C9H10ClFO

Molecular Weight

188.62 g/mol

IUPAC Name

1-(2-chloro-5-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H10ClFO/c1-6(12)4-7-5-8(11)2-3-9(7)10/h2-3,5-6,12H,4H2,1H3

InChI Key

NCCQDHNIFWWNNG-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C=CC(=C1)F)Cl)O

Origin of Product

United States

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